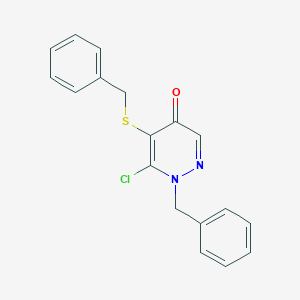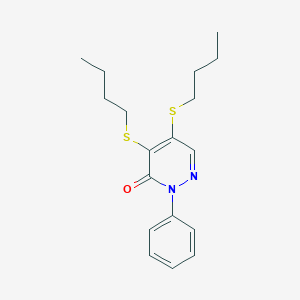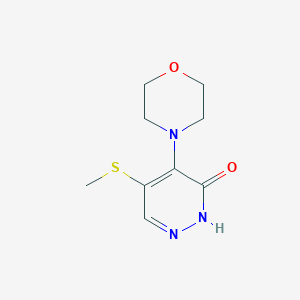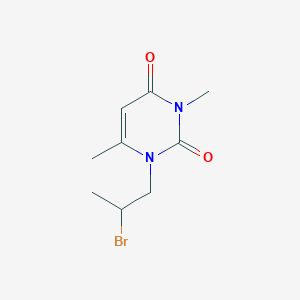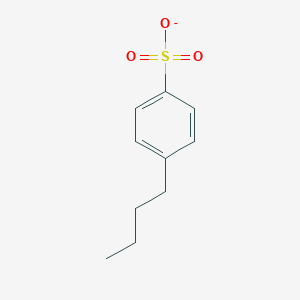
4-Butylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butylbenzenesulfonate, also known as BBS, is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that is commonly used as a reagent for the synthesis of other organic compounds. BBS has been found to have a wide range of applications in various fields of science, including biochemistry, pharmacology, and medicine.
Mécanisme D'action
4-Butylbenzenesulfonate is a sulfonate ester that is known to interact with proteins and enzymes in a variety of ways. 4-Butylbenzenesulfonate has been found to bind to the active site of enzymes, inhibiting their activity. It has also been found to interact with the hydrophobic regions of proteins, altering their conformation and function.
Biochemical and Physiological Effects:
4-Butylbenzenesulfonate has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-Butylbenzenesulfonate can inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. 4-Butylbenzenesulfonate has also been found to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Butylbenzenesulfonate in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This can be useful in the study of enzyme kinetics and protein structure. However, one limitation of using 4-Butylbenzenesulfonate is its potential toxicity. 4-Butylbenzenesulfonate has been found to be toxic to certain cell types, and caution should be taken when using it in experiments involving living organisms.
Orientations Futures
There are several future directions for the use of 4-Butylbenzenesulfonate in scientific research. One potential application is in the development of new drugs for the treatment of inflammatory diseases. 4-Butylbenzenesulfonate has been found to have anti-inflammatory effects, and further research may lead to the development of new drugs based on this compound. Another potential application is in the study of protein-protein interactions. 4-Butylbenzenesulfonate has been found to interact with proteins in a variety of ways, and further research may lead to a better understanding of these interactions.
Méthodes De Synthèse
4-Butylbenzenesulfonate can be synthesized through the reaction of butylbenzene with sulfuric acid. The reaction results in the formation of the butylbenzenesulfonic acid, which can then be esterified with an alcohol, such as methanol or ethanol, to produce the final product, 4-Butylbenzenesulfonate.
Applications De Recherche Scientifique
4-Butylbenzenesulfonate has been used in a variety of scientific research applications. One of the most common uses of 4-Butylbenzenesulfonate is as a reagent for the synthesis of other organic compounds. 4-Butylbenzenesulfonate has also been used in the study of enzyme kinetics and protein structure. In addition, 4-Butylbenzenesulfonate has been used as a surfactant in the preparation of nanoparticles for drug delivery.
Propriétés
Formule moléculaire |
C10H13O3S- |
|---|---|
Poids moléculaire |
213.28 g/mol |
Nom IUPAC |
4-butylbenzenesulfonate |
InChI |
InChI=1S/C10H14O3S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3,(H,11,12,13)/p-1 |
Clé InChI |
JNVFIMNBBVDEPV-UHFFFAOYSA-M |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES canonique |
CCCCC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



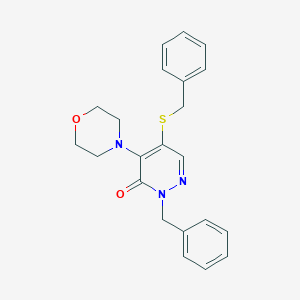
![4,5-bis[(2-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B286339.png)
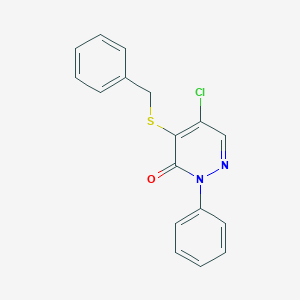
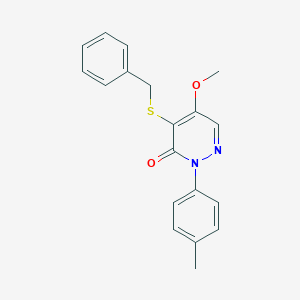
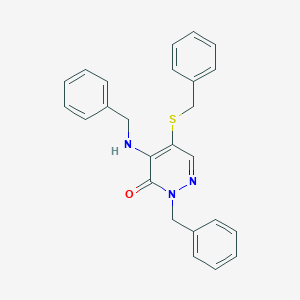
![4,7-Bis(benzylsulfanyl)[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B286343.png)
![5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione](/img/structure/B286344.png)
![1,5-dibenzyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B286345.png)
![2-(benzylsulfanyl)-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B286346.png)
